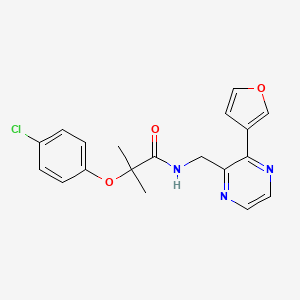
2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methylpropanamide (CAS Number: 2034315-87-0) is a synthetic organic molecule that has attracted attention due to its potential biological activities. Its unique structural features, including a chlorophenoxy group and a furan-pyrazine moiety, suggest possible applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is C19H18ClN3O3 with a molecular weight of 371.8 g/mol. The structure incorporates several functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₃ |
| Molecular Weight | 371.8 g/mol |
| CAS Number | 2034315-87-0 |
The biological activity of this compound is hypothesized to involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to inflammation or cancer.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this compound.
Biological Activity Studies
Several studies have investigated the biological activities associated with compounds structurally related to this compound:
Anticancer Activity
Research has indicated that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds featuring furan and pyrazine rings have shown promising results in inhibiting tumor growth through apoptosis induction.
Antimicrobial Properties
Similar chlorophenoxy derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Case Studies
-
In Vitro Studies : A study conducted on a series of chlorophenoxy derivatives showed that modifications in the side chains significantly impacted their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Findings : The presence of a furan ring enhanced the anticancer activity compared to derivatives lacking this feature.
-
Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli.
- Results : Compounds with furan and pyrazine moieties exhibited lower minimum inhibitory concentrations (MICs), indicating higher potency against these pathogens.
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary data suggest that while some chlorophenoxy compounds can exhibit moderate toxicity, their therapeutic indices are favorable when compared to established drugs.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-19(2,26-15-5-3-14(20)4-6-15)18(24)23-11-16-17(22-9-8-21-16)13-7-10-25-12-13/h3-10,12H,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGACOVTKLJDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC=CN=C1C2=COC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














